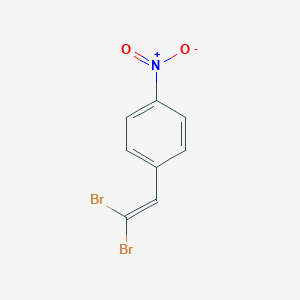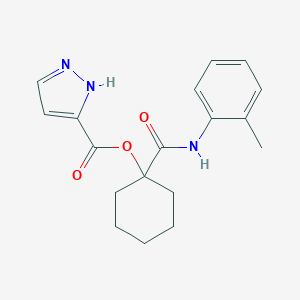![molecular formula C20H18N4 B242325 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are crucial for cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is targeted. For example, inhibition of BTK has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, while inhibition of IRAK4 has been shown to reduce the production of pro-inflammatory cytokines in immune cells. However, further studies are needed to fully elucidate the effects of this compound on different cell types and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its potent inhibitory activity against multiple protein kinases. This allows for the investigation of various signaling pathways and cellular processes that are regulated by these enzymes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain assays or experiments.
Direcciones Futuras
There are several future directions for the research of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine. One potential direction is the development of more potent and selective inhibitors of specific protein kinases, which could lead to the discovery of novel therapeutics for various diseases. Another direction is the investigation of the effects of this compound on different cell types and signaling pathways, which could provide insights into the underlying mechanisms of disease pathogenesis. Additionally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the reaction of 2-chloro-7-methylimidazo[1,2-a]pyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen and requires the use of a base, such as potassium carbonate, to facilitate the formation of the desired product. The yield of the reaction is typically around 60-70%, and the purity of the compound can be further improved using various purification methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the oncogenic kinase BTK and the inflammatory kinase IRAK4. This makes it a promising candidate for the development of novel therapeutics for the treatment of cancer and inflammatory diseases.
Propiedades
Fórmula molecular |
C20H18N4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-10-12-24-18(13-14)23-19(17-9-5-6-11-21-17)20(24)22-16-8-4-3-7-15(16)2/h3-13,22H,1-2H3 |
Clave InChI |
WOPYYPZSSDEEGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

